molecular formula C17H17N3O5S B2512369 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941920-17-8

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2512369
CAS No.: 941920-17-8
M. Wt: 375.4
InChI Key: DMVRCCNQGMOBPB-UHFFFAOYSA-N
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Description

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C17H17N3O5S and a molecular weight of 375.4. This compound has gained significant attention in scientific research due to its potential biological activity and applications.

Mechanism of Action

Preparation Methods

The synthesis of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.

Scientific Research Applications

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug discovery and development.

    Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties and potential use in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds

Comparison with Similar Compounds

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but differ in the substituents on the piperidinone or benzenesulfonamide moieties.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines, share some structural similarities and may exhibit similar biological activities.

    Sulfonamide derivatives: Compounds containing the sulfonamide group, such as sulfanilamide or sulfamethoxazole, have similar chemical properties and may undergo similar reactions

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17-3-1-2-12-19(17)14-6-4-13(5-7-14)18-26(24,25)16-10-8-15(9-11-16)20(22)23/h4-11,18H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVRCCNQGMOBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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